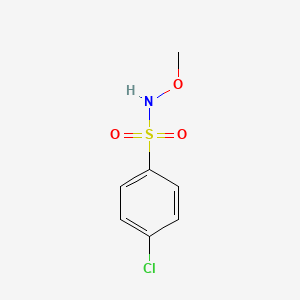
4-Chloro-N-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methoxybenzene-1-sulfonamide typically involves the sulfonation of 4-chloroaniline followed by the introduction of a methoxy group. One common method is as follows:
Sulfonation: 4-Chloroaniline is reacted with chlorosulfonic acid to form 4-chloroaniline-1-sulfonic acid.
Amidation: The sulfonic acid derivative is then treated with methanol and a suitable base (e.g., sodium hydroxide) to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the chloro and methoxy groups on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions. Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Nitric acid, bromine, and sulfuric acid.
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation and Reduction: Hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.
Major Products Formed
Electrophilic Substitution: Nitrated or halogenated derivatives of this compound.
Nucleophilic Substitution: Substituted sulfonamide derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
4-Chloro-N-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-3-methoxybenzene-1-sulfonamide: Similar structure but with the methoxy group in a different position.
4-Methoxybenzenesulfonamide: Lacks the chloro group.
Uniqueness
4-Chloro-N-methoxybenzene-1-sulfonamide is unique due to the specific combination of chloro, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
143076-07-7 |
|---|---|
Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
4-chloro-N-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-9-13(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
InChI Key |
WASZWHZNTXAEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CONS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















